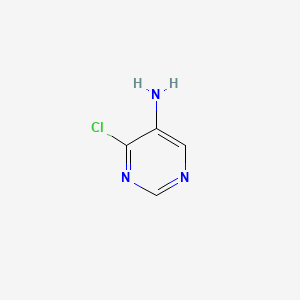

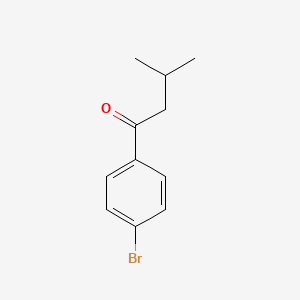

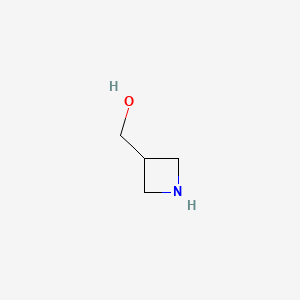

![molecular formula C7H9B B1282432 2-Bromobicyclo[2.2.1]hept-2-ene CAS No. 694-90-6](/img/structure/B1282432.png)

2-Bromobicyclo[2.2.1]hept-2-ene

Overview

Description

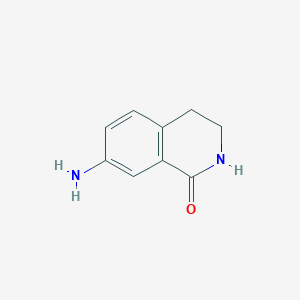

2-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of a bicyclic hydrocarbon, which is part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic synthesis. The structure of this compound includes a seven-membered ring with a bromine atom attached to one of the carbons in the double bond, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the multichannel reaction of α-bromo-enones with 1,2-diamines has been used to synthesize 1,4-diazabicyclo[4.1.0]hept-4-enes, indicating that 2-bromoenones can be versatile intermediates in the preparation of complex nitrogen-containing structures . Additionally, the synthesis of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes has been described, showcasing the reactivity of bicyclic compounds with different functional groups .

Molecular Structure Analysis

The molecular structure of 2-Bromobicyclo[2.2.1]hept-2-ene and its derivatives is crucial in determining their reactivity. For example, the stereochemical outcome of bromination reactions on similar structures has been studied, revealing that the nature of the substituent on the carbon atoms can significantly affect the reaction pathway . Moreover, the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene has been observed, demonstrating sigmatropic shifts that are indicative of the structural flexibility of these bicyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromobicyclo[2.2.1]hept-2-ene and its analogs has been the subject of several studies. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene resulted in unexpected products, suggesting that bromine addition to the double bond can lead to complex transformations . Similarly, the addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene under free radical conditions yielded a mixture of products, highlighting the influence of reaction conditions on the outcome . The addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene also provided insight into the formation mechanisms of the resulting fluoro-indanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromobicyclo[2.2.1]hept-2-ene derivatives are closely related to their molecular structure. The thermal reactions of endo- and exo-6-methylbicyclo[3.2.0]hept-2-enes have been tested, revealing information about the stability and isomerization potential of these compounds . The NMR spectra of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes provide valuable data on the electronic environment within the molecule, which is essential for understanding its reactivity . Additionally, the photoreactions of substituted 4-methylenebicyclo[3.2.0]hept-2-enes have been studied, showing high stereoselectivity and the influence of excited states on the reaction pathways .

Scientific Research Applications

Bromination Studies

Studies on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene, explored the mechanisms of isomer formation and the effects of substituents on these processes. The role of neighboring group participation in rearrangements was a focus, providing insights into the structural and electronic factors influencing bromination reactions of such compounds (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).

Synthesis of Biologically Relevant Compounds

The synthesis of 7-substituted bicyclo[3.2.0]hept-2-en-6-one derivatives, which are intermediates towards biologically interesting compounds, was achieved through palladium-catalyzed cycloaddition reactions. These reactions demonstrated increased yields and exo alkyl cycloadducts, suggesting potential applications in the synthesis of complex organic molecules (Fairlamb, Dickinson, & Cristea, 2000).

Free Radical Addition Studies

Research on free radical addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene highlighted the formation of various brominated compounds. This study contributed to understanding the reactivity of such bicyclic systems under radical conditions (Boerhorst & Klumpp, 2010).

Catalytic Synthesis Research

Aromatic bromides reacted with bicyclo[2.2.1]hept-2-ene in the presence of palladium(0) complexes, leading to the formation of hexahydromethanobiphenylenes and phenylbicycloheptenes. This study provided insights into palladium-catalyzed synthesis and the potential formation of palladacyclic intermediates (Catellani, Chiusoli, & Ricotti, 1985).

properties

IUPAC Name |

2-bromobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZLLLGFQCVYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504475 | |

| Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobicyclo[2.2.1]hept-2-ene | |

CAS RN |

694-90-6 | |

| Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of temperature on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene?

A1: The research paper [] specifically investigates the influence of temperature on the bromination reaction of 2-bromobicyclo[2.2.1]hept-2-ene. The study observes how varying temperatures affect the reaction yield and selectivity for the desired product, 2,3-dibromobicyclo[2.2.1]hept-2-ene. This information is valuable for optimizing the synthesis process and understanding the reaction mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

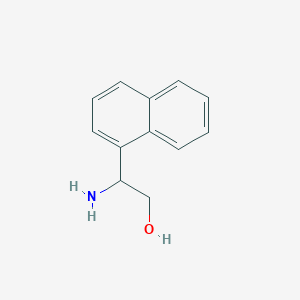

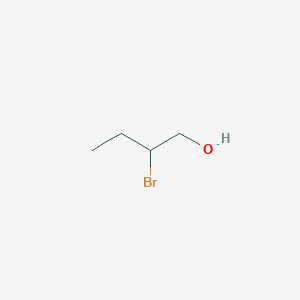

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)